molecular formula C17H14ClN5 B2679295 8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-67-9

8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

Cat. No.: B2679295
CAS No.: 860610-67-9
M. Wt: 323.78
InChI Key: UMFKDWTXGOMOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is a sophisticated heterocyclic compound designed for advanced pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). Its molecular framework is recognized as a valuable scaffold in medicinal chemistry for developing receptor antagonists. Scientific studies on closely related analogs have demonstrated potent activity as antagonists for adenosine receptors, specifically the A 1 and A 3 subtypes . Antagonists of these receptors are under investigation for their therapeutic potential in treating conditions such as cognitive deficits in Alzheimer's disease, ischemia, and certain cancer types . The core pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine structure is derived from simplification strategies of more complex molecules, aiming to retain high binding affinity while optimizing drug-like properties . This compound is intended for use in in vitro binding assays, such as NanoBRET competition binding assays, and functional studies, including the antagonism of NECA-induced cAMP accumulation, to elucidate receptor function and selectivity . It is provided For Research Use Only and is a essential tool for scientists exploring new insights in GPCR biology and working on the development of new therapeutic agents.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5/c1-11-15-5-6-22(10-12-3-2-4-14(18)7-12)17(15)23-16(21-11)13(8-19)9-20-23/h2-4,7,9H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKDWTXGOMOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN3CC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile (CAS Number: 1389439-75-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer properties and enzyme inhibition capabilities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H14ClN5\text{C}_{17}\text{H}_{14}\text{ClN}_5

This structure features a complex arrangement that contributes to its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation into pyrazolo[1,5-a]pyrimidine derivatives demonstrated that several compounds exhibited significant growth inhibition across various cancer cell lines. Specifically, the compound achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines .

In Vitro Studies

In vitro tests have shown that this compound acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The compound exhibited an IC50 range of 0.09–1.58 µM for CDK2 and 0.23–1.59 µM for TRKA .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl moiety significantly influence the compound's inhibitory efficacy. For instance, a dimethoxy substitution resulted in improved potency against both CDK2 and TRKA .

Cytotoxicity and Cell Cycle Arrest

The cytotoxic effects of this compound were assessed using renal carcinoma cell lines (RFX 393), with results showing IC50 values of 11.70 µM and 19.92 µM for two selected derivatives compared to staurosporine as a reference . The treatment led to significant cell cycle arrest, particularly in the G0–G1 phase, suggesting that the compound effectively disrupts cancer cell proliferation.

Table 1: Summary of In Vitro Anticancer Activity

CompoundIC50 (CDK2)IC50 (TRKA)IC50 (RFX 393)
6s0.22 µM0.89 µM11.70 µM
6t--19.92 µM

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine derivatives have also shown promising results in inhibiting various enzymes linked to cancer progression and inflammation. The inhibition of COX enzymes has been reported with some derivatives demonstrating IC50 values comparable to established drugs like celecoxib .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings. For example, compounds exhibiting selective protein inhibition have been linked to reduced tumor growth in preclinical models . Furthermore, ongoing research is exploring their potential in treating inflammatory conditions due to their COX-inhibitory activity .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. In particular, studies have shown that compounds similar to 8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile can act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) . The compound demonstrated potent inhibitory activity with IC50 values comparable to established inhibitors.

Dual Kinase Inhibition

A study focused on synthesizing various pyrazolo[1,5-a]pyrimidine derivatives reported that specific compounds exhibited dual inhibition against CDK2 and TRKA kinases. For instance, one derivative showed an IC50 of 0.09 µM against CDK2 and 0.45 µM against TRKA . This highlights the potential for developing targeted therapies for cancers driven by these pathways.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have been evaluated for antimicrobial activity. A study synthesized a series of pyrazolo[1,5-a]pyrimidines and tested them against various bacterial strains. The results indicated promising antimicrobial effects, suggesting that this class of compounds may also be developed for treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

  • Pyrazolo[1,5-a]pyrimidine Derivatives: 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (): Shares the pyrazolo-pyrimidine core and cyano group but lacks the fused pyrrolo ring. Crystallographic data reveal a planar structure with intermolecular C–H⋯N hydrogen bonds, similar to the target compound’s predicted packing behavior . 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (): Features hydroxyl and isopropyl groups, improving solubility but reducing lipophilicity compared to the 3-chlorobenzyl group in the target compound. This derivative’s antitumor applications suggest the cyano group’s role in bioactivity .
  • Thieno- and Pyrano-Fused Analogues: Pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones (): Replaces the pyrrolo ring with a thieno moiety, introducing sulfur atoms that may alter electronic properties and binding affinity. The thioxo group in such compounds (e.g., ) can participate in hydrogen bonding, differing from the target’s pyrrolo nitrogen . Pyrano[3,4-c]pyridine Derivatives (): The pyrano ring introduces an oxygen atom, increasing polarity but reducing aromaticity compared to the pyrrolo ring. This structural difference may impact membrane permeability and target selectivity .

Substituent Effects at the 8-Position

  • 8-(2,2-Dimethoxyethyl) Analog (): The dimethoxyethyl group is less lipophilic than 3-chlorobenzyl, likely reducing blood-brain barrier penetration. The ether oxygen may engage in hydrogen bonding, contrasting with the chloro group’s hydrophobic and halogen-bonding properties .

Structural and Pharmacological Implications

Physicochemical Properties

Property Target Compound 7-Chloro-5-(chloromethyl) Derivative 8-(2,2-Dimethoxyethyl) Analog
Molecular Weight ~356.8 g/mol 227.05 g/mol ~349.4 g/mol
LogP (Estimated) ~3.2 ~2.5 ~2.0
Hydrogen Bond Acceptors 5 4 6
Key Substituents 3-Chlorobenzyl Chloromethyl, Cl Dimethoxyethyl

The 3-chlorobenzyl group increases lipophilicity (higher LogP) compared to dimethoxyethyl, favoring membrane permeability. The chloromethyl derivative’s lower molecular weight may enhance diffusion but reduce target specificity.

Q & A

Q. Advanced Research Focus

  • Parameter Screening : Vary temperature (60–100°C), solvent (polar aprotic vs. protic), and stoichiometry (1:1 to 1:2 molar ratios of amine to halide precursors) .
  • Catalysis : Introduce acid (e.g., acetic acid) or base (KOH) to accelerate cyclization, as seen in ultrasonic-assisted syntheses .
  • Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., time vs. temperature) .

Data Contradiction Note : Lower yields in polar solvents (e.g., DMF) may arise from side reactions; monitor via TLC and adjust solvent polarity .

How should researchers resolve discrepancies in spectral data during structural elucidation?

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles (e.g., distinguishing pyrazole vs. pyrimidine protons) .
  • Variable Temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., hindered rotation of substituents) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to unambiguously confirm bond lengths and angles .

Case Study : Inconsistent NOE correlations for methyl groups in pyrazolo-pyrimidines were resolved via X-ray data, revealing steric constraints .

What computational strategies predict electronic properties or reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Use B3LYP/6-31G* to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., C-3 nitrile group) .
  • Molecular Docking : Screen against biological targets (e.g., cholinesterase enzymes) to rationalize observed antioxidant or inhibitory activity .
  • Conformational Analysis : Compare relative energies of hypothetical conformers to explain regioselectivity in substitution reactions .

Methodological Insight : Validate computational results with experimental UV-Vis or cyclic voltammetry data .

What strategies enhance regioselective substitution in the pyrazolo-pyrrolo-pyrimidine core?

Q. Advanced Research Focus

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -CN) at C-3 to direct electrophiles to C-7 .
  • Protection/Deprotection : Temporarily block reactive amines (e.g., with Boc groups) to control functionalization at specific positions .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling for arylations at sterically accessible positions (e.g., Suzuki-Miyaura at C-8) .

Case Study : Substituents at C-5 (methyl) and C-8 (3-chlorobenzyl) were introduced sequentially via SNAr and Ullmann reactions .

What purification challenges arise for this compound, and how are they addressed?

Q. Basic Research Focus

  • Recrystallization : Use mixed solvents (e.g., ethanol-DMF) to improve crystal quality and remove polar byproducts .
  • Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for non-polar derivatives .
  • Sublimation : Apply vacuum sublimation for thermally stable analogs to isolate high-purity solids .

Methodological Insight : Monitor purity via HPLC with UV detection at λ = 254 nm .

What crystallographic challenges are unique to this compound’s structural class?

Q. Advanced Research Focus

  • Twinned Crystals : Use SHELXD for data integration and Olex2 for twin law refinement .
  • Disorder Modeling : Refine split positions for flexible substituents (e.g., chlorobenzyl groups) with anisotropic displacement parameters .
  • High Z′ Structures : Address pseudo-symmetry in unit cells by testing higher symmetry space groups .

Case Study : A pyrazolo-pyrimidine derivative with Z′ = 2 required careful handling of H-bonding networks to resolve disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.